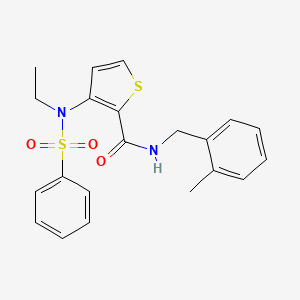

![molecular formula C13H18N2O2S B2925805 N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide CAS No. 1436293-95-6](/img/structure/B2925805.png)

N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide” is an organic compound containing an amine and a sulfonamide group. Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including substitution and condensation .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to generate mammalian metabolites of compounds similar to "N-[2-Methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide" for structural characterization. This approach uses microbial-based systems to produce metabolites in sufficient quantities for nuclear magnetic resonance spectroscopy, aiding in the identification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Organic Synthesis

The compound's structural framework has been involved in organic synthesis, including the cross-coupling reactions catalyzed by copper to synthesize secondary and tertiary sulfonamides. These reactions are crucial for creating compounds with potential pharmaceutical applications, demonstrating the utility of the sulfonamide functional group in medicinal chemistry (Han, 2010).

Surface-Active Properties

Sulfonamide derivatives have been explored for their surface-active properties, particularly in the synthesis of sulfobetaine-type zwitterionic gemini surfactants. These compounds exhibit unique physicochemical properties, including critical micelle concentration and surface tension, which are valuable in various industrial and pharmaceutical applications (Yoshimura et al., 2006).

Amidation and Imidation Reactions

The ability to functionalize alkanes through copper-catalyzed amidation and imidation reactions highlights the compound's relevance in synthetic chemistry. This process facilitates the formation of N-alkyl products from simple amides, sulfonamides, and imides, offering a pathway to diversify molecular structures (Tran et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-methyl-3-(prop-2-ynylamino)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-4-9-14-12-7-6-8-13(11(12)3)15-18(16,17)10-5-2/h1,6-8,14-15H,5,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRZANEVTXWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)

![5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole](/img/structure/B2925729.png)

![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)